N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a cyanophenyl group and a nitro-pyrazolyl moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Amide formation: The final step involves coupling the cyanophenyl group with the nitro-pyrazole intermediate using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products like oxides or hydroxylated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group could be involved in redox reactions, while the cyanophenyl group might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.
N-(4-cyanophenyl)-4-(4-hydroxy-1H-pyrazol-1-yl)butanamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both a nitro group and a cyanophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c15-8-11-3-5-12(6-4-11)17-14(20)2-1-7-18-10-13(9-16-18)19(21)22/h3-6,9-10H,1-2,7H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATZHSUNTJYQRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.